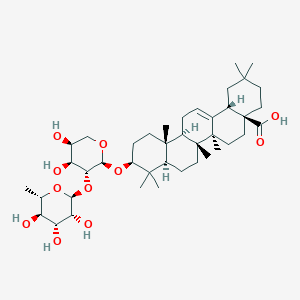

beta-Hederin

Description

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O11/c1-21-28(43)30(45)31(46)33(50-21)52-32-29(44)24(42)20-49-34(32)51-27-12-13-38(6)25(37(27,4)5)11-14-40(8)26(38)10-9-22-23-19-36(2,3)15-17-41(23,35(47)48)18-16-39(22,40)7/h9,21,23-34,42-46H,10-20H2,1-8H3,(H,47,48)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAJNOZMACNWJD-HVUPOBLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331673 | |

| Record name | beta-Hederin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35790-95-5 | |

| Record name | β-Hederin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35790-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hederin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation, Characterization, and Structural Elucidation of Beta Hederin

Natural Occurrence and Phytochemical Extraction from Plant Sources

Beta-hederin is naturally synthesized in a variety of plant species. The extraction process is a critical first step in isolating this compound for further analysis and characterization.

Clematis ganpiniana

A derivative of this compound, D-Rhamnose β-hederin (DRβ-H), has been identified and isolated from the roots and rhizomes of the Chinese medicinal plant Clematis ganpiniana. portlandpress.comnih.govspandidos-publications.com This novel oleanane-type triterpenoid (B12794562) saponin (B1150181) is extracted as an active component from this traditional herb. portlandpress.comnih.govspandidos-publications.complos.org The specific protocols for the collection, storage, and extraction of the plant material, as well as the methods for purification and analysis of DRβ-H, have been previously described in scientific literature. plos.org

Hedera helix

Hedera helix, commonly known as English ivy, is a well-documented source of this compound. medchemexpress.comontosight.ainih.gov The leaves of this plant are particularly rich in various triterpene saponins (B1172615), including this compound. nih.govmdpi.com

Extraction of this compound from Hedera helix leaves often involves the use of ethanolic solutions. nih.gov One patented method involves crushing dried ivy leaves, steaming them with hot water vapor (90°C to 140°C) for a short duration (1 to 30 seconds), and then extracting the compounds with an alcohol/water mixture. google.com Another approach, ultrasound-assisted extraction (UAE), has been optimized to enhance the yield of saponins. nih.gov The most efficient conditions for UAE were found to be a temperature of 50°C, an ultrasound amplitude of 40%, an extraction time of 60 minutes, a plant material to solvent ratio of 1:20 (w:v), and 80% ethanol (B145695) as the solvent. nih.gov

Other Botanical Sources

This compound has also been reported in several other plant species:

Akebia quinata : This plant, also known as the chocolate vine, contains this compound. phytopurify.com Triterpenoid saponins, including those derived from hederagenin (B1673034), have been isolated from the fresh pericarps of Akebia quinata. jst.go.jp

Lonicera species : Certain species of Lonicera (honeysuckle) are known to produce hederagenin-based saponins. nih.govsemanticscholar.org While alpha-hederin (B1665267) is mentioned in the context of distinguishing between Lonicera species, the presence of related saponins suggests the potential for this compound. nih.gov

Gypsophila simonii : this compound has been isolated from the underground parts of Gypsophila simonii, a member of the Caryophyllaceae family. researchgate.netdntb.gov.ua

Nigella sativa : The seeds of Nigella sativa (black cumin) are a source of alpha-hederin, a structurally related saponin. spandidos-publications.comthegoodscentscompany.commdpi.comresearchgate.net While this compound is not explicitly mentioned as a major component, the presence of other hederagenin derivatives is noteworthy.

Advanced Analytical Methodologies for Identification and Characterization

The precise identification and characterization of this compound rely on sophisticated analytical techniques that provide detailed structural and quantitative information.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its advanced version, UHPLC, are fundamental techniques for the separation and quantification of this compound in plant extracts.

HPLC: HPLC methods have been developed for the determination of saponins in Hedera helix leaf extracts. nih.govingentaconnect.comoup.com A typical HPLC analysis might use a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and an aqueous mobile phase, with detection at a specific wavelength (e.g., 220 nm). nih.govoup.com One validated method for Hedera helix extracts utilized an XTerra MS C18 column and a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) at pH 8.5 and acetonitrile. nih.gov

UHPLC: UHPLC offers faster analysis times and higher resolution compared to conventional HPLC. It is often coupled with mass spectrometry for enhanced sensitivity and specificity. researchgate.netdoi.orgnih.gov A UHPLC method for analyzing saponins in Hedera helix employed a reversed-phase Thermo Hypersil GOLD C18 column with a gradient mobile phase of acetonitrile-water containing 0.1% formic acid. doi.orgnih.gov This technique has been successfully used for the pharmacokinetic studies of this compound and related saponins. doi.orgnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry, particularly when coupled with chromatography, is indispensable for the structural elucidation of this compound.

Quadrupole Time-of-Flight (Q-TOF-MS/MS): UHPLC-Q-TOF-MS/MS is a powerful tool for the dereplication and characterization of chemical constituents in plant extracts. researchgate.netresearchgate.net This technique provides high-resolution mass data and fragmentation patterns that are crucial for identifying known and novel compounds. researchgate.netresearchgate.netpan.olsztyn.plukm.myresearchgate.netfrontiersin.org It has been applied to analyze the complex mixture of triterpene saponins in Hedera nepalensis and Hedera helix, allowing for the successful characterization of numerous compounds, including those with this compound structures. researchgate.netresearchgate.net The analysis can be performed in both positive and negative ionization modes to obtain comprehensive structural information. researchgate.netfrontiersin.org

Electrospray Ionization Time-of-Flight (ESI-TOF-MS): ESI-TOF-MS has been utilized to determine the molecular mass of isolated compounds. researchgate.net For instance, the negative mode ESI-TOF-MS analysis of hederagenin, the aglycone of this compound, from Gypsophila simonii showed a pseudo-molecular ion peak [M-H]⁻ at m/z 471.30, which corresponds to its molecular formula. researchgate.net

Data Tables

Table 1: Botanical Sources of this compound and Related Compounds

| Botanical Name | Plant Part | Isolated Compound(s) |

|---|---|---|

| Clematis ganpiniana | Roots and Rhizomes | D-Rhamnose β-hederin portlandpress.comnih.govspandidos-publications.com |

| Hedera helix | Leaves | This compound medchemexpress.comontosight.ainih.gov |

| Akebia quinata | Pericarps | Hederagenin glycosides jst.go.jp |

| Lonicera species | Not specified | Hederagenin-based saponins nih.govsemanticscholar.org |

| Gypsophila simonii | Underground parts | This compound researchgate.netdntb.gov.ua |

Table 2: Analytical Techniques for the Characterization of this compound

| Analytical Technique | Application | Key Findings |

|---|---|---|

| HPLC | Separation and quantification of saponins in Hedera helix. nih.govingentaconnect.comoup.com | Established methods for routine analysis and quality control. nih.gov |

| UHPLC | Rapid and high-resolution separation of saponins. researchgate.netdoi.orgnih.gov | Improved throughput for pharmacokinetic studies. doi.orgnih.gov |

| Q-TOF-MS/MS | Structural elucidation and dereplication of saponins in Hedera species. researchgate.netresearchgate.netresearchgate.net | Identification of numerous triterpene saponins based on high-resolution mass and fragmentation data. researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional (1D) NMR techniques, such as ¹H-NMR and ¹³C-NMR, provide fundamental information about the molecular framework, while two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and stereochemistry of this complex molecule. scribd.comiomcworld.com

¹H-NMR spectroscopy reveals the number and types of protons in the molecule, their chemical environments, and their scalar couplings. For this compound, the ¹H-NMR spectrum is characterized by distinct signals corresponding to the aglycone's methyl groups, olefinic protons, and the protons of the sugar residues. nih.govacademicjournals.org The anomeric protons of the sugar units are particularly diagnostic, with their chemical shifts and coupling constants providing insight into the nature of the glycosidic linkages. nih.gov

¹³C-NMR spectroscopy complements the proton data by detailing the carbon skeleton. The spectrum shows signals for each unique carbon atom, including the characteristic olefinic carbons of the oleanane (B1240867) backbone (at C-12 and C-13) and the carboxyl carbon (C-28). iomcworld.comacademicjournals.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. iomcworld.com

For unambiguous assignment of all proton and carbon signals, 2D-NMR techniques are indispensable. scribd.comglycoscience.ru These include:

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) correlations within the same spin system, helping to trace the connectivity through the aglycone and within each sugar ring. iomcworld.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to the carbons they are attached to, providing a direct link between the ¹H and ¹³C spectra. oxinst.com

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range correlations (typically over two or three bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule, such as linking the sugar units to each other and to the aglycone. oxinst.comnih.gov

Detailed analysis of the NMR data allows for the complete structural confirmation of this compound.

The following tables present the ¹H-NMR and ¹³C-NMR spectral data for this compound, as reported in scientific literature. academicjournals.org The chemical shifts (δ) are given in parts per million (ppm).

Table 1: ¹H-NMR Spectral Data of this compound (300 MHz, C₅D₅N)

| Proton Assignment | Chemical Shift (δ) ppm |

|---|---|

| H-3 | 3.27 (dd, 4.2, 11.7) |

| H-12 | 5.51 (t, 3.3) |

| H-1' (Arabinose) | 4.90 (d, 6.9) |

Table 2: ¹³C-NMR Spectral Data of this compound (75 MHz, C₅D₅N)

| Carbon Assignment | Chemical Shift (δ) ppm | Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|---|---|

| Aglycone | Arabinose | ||

| C-1 | 39.4 | C-1' | 107.0 |

| C-2 | 27.0 | C-2' | 84.1 |

| C-3 | 89.3 | C-3' | 74.3 |

| C-4 | 39.9 | C-4' | 69.3 |

| C-5 | 56.4 | C-5' | 66.4 |

| C-6 | 18.9 | Rhamnose | |

| C-7 | 33.6 | C-1'' | 102.6 |

| C-8 | 40.2 | C-2'' | 72.8 |

| C-9 | 47.5 | C-3'' | 72.8 |

| C-10 | 37.4 | C-4'' | 74.3 |

| C-11 | 24.2 | C-5'' | 69.9 |

| C-12 | 123.0 | C-6'' | 18.9 |

| C-13 | 144.9 | ||

| C-14 | 42.6 | ||

| C-15 | 28.8 | ||

| C-16 | 24.0 | ||

| C-17 | 46.9 | ||

| C-18 | 42.2 | ||

| C-19 | 46.9 | ||

| C-20 | 31.3 | ||

| C-21 | 34.6 | ||

| C-22 | 33.5 | ||

| C-23 | 28.7 | ||

| C-24 | 17.3 | ||

| C-25 | 16.2 | ||

| C-26 | 17.9 | ||

| C-27 | 26.5 | ||

| C-28 | 180.9 | ||

| C-29 | 33.6 |

Chromatographic Separation Techniques (e.g., Centrifugal Partition Chromatography (CPC))

The isolation of pure this compound from crude plant extracts is a multi-step process that relies on various chromatographic techniques. scienceandtechnology.com.vn A common initial step involves column chromatography using a solid stationary phase like silica (B1680970) gel to achieve a preliminary fractionation of the extract. However, for the efficient purification of saponins like this compound, which can be prone to irreversible adsorption on solid supports, liquid-liquid chromatographic methods are highly advantageous. scienceandtechnology.com.vn

Centrifugal Partition Chromatography (CPC) has emerged as a particularly effective technique for the preparative separation of hederins. scienceandtechnology.com.vnscienceandtechnology.com.vn CPC is a form of liquid-liquid countercurrent chromatography that utilizes a biphasic solvent system and centrifugal force to separate compounds based on their differential partitioning between two immiscible liquid phases. rotachrom.com One phase is held stationary in a series of interconnected cells within a rotor by the centrifugal force, while the mobile phase is pumped through it. rotachrom.com

The key advantages of CPC for isolating compounds like this compound include:

No Solid Support: This eliminates issues of irreversible sample adsorption and degradation of labile compounds that can occur with silica gel, leading to higher recovery and purity. scienceandtechnology.com.vnrotachrom.com

High Loading Capacity: CPC systems can handle large amounts of crude extract in a single run, making the process scalable. rotachrom.com

Speed and Efficiency: The separation can often be achieved in a single step, reducing time and solvent consumption compared to multi-step solid chromatography protocols. scienceandtechnology.com.vn

Research on the isolation of related saponins like alpha-Hederin from Hedera helix demonstrates the utility of CPC. scienceandtechnology.com.vnscienceandtechnology.com.vn A typical procedure involves:

Solvent System Selection: The choice of the biphasic solvent system is critical. A common system used for hederin separation is composed of n-hexane–ethyl acetate–methanol–water. scienceandtechnology.com.vnscienceandtechnology.com.vn The ideal system is one where the target compound (this compound) has a partition coefficient (K) that allows for effective separation. scienceandtechnology.com.vn

CPC Operation: The crude or semi-purified plant extract is dissolved in a portion of the solvent system and injected into the CPC instrument. scienceandtechnology.com.vn In a typical run for hederins, the instrument might be operated in ascending mode (where the less dense upper phase is the mobile phase) with a rotation speed around 1600 rpm and a specific flow rate. scienceandtechnology.com.vnscienceandtechnology.com.vn

Fraction Collection and Analysis: The eluent is collected in fractions, and the purity of these fractions is typically monitored by High-Performance Liquid Chromatography (HPLC). scienceandtechnology.com.vnscienceandtechnology.com.vn This allows for the identification and combination of fractions containing high-purity this compound.

This CPC-based methodology has been shown to yield saponins with high purity (e.g., >95%) and in good yield from crude extracts, highlighting its effectiveness for the preparative isolation of this compound. scienceandtechnology.com.vnscienceandtechnology.com.vn

Chemical Synthesis and Derivatization Strategies for Beta Hederin Analogues

Total Synthesis of Beta-Hederin and Core Aglycones

The total synthesis of this compound and its aglycone, hederagenin (B1673034), represents a formidable challenge in organic chemistry due to the intricate stereochemistry of the pentacyclic triterpenoid (B12794562) core and the attached oligosaccharide moieties. Early efforts in this field were often hampered by low yields and the need for extensive protecting group manipulations.

Semi-Synthetic Modifications and Structural Diversification

Semi-synthetic modifications of this compound and its aglycone, hederagenin, offer a versatile platform for generating a diverse library of analogues. These modifications are primarily focused on the hydroxyl groups at the C-3 and C-23 positions and the carboxyl group at the C-28 position, which are the most reactive sites for structural alterations. mdpi.com

Glycosylation Strategies

Glycosylation is a key strategy for modifying the properties of triterpenoids, as the sugar moieties often play a crucial role in their biological activity. thieme-connect.com Various enzymatic and chemical methods have been developed for the glycosylation of hederagenin and related aglycones.

Enzymatic glycosylation offers high regioselectivity and stereoselectivity. mdpi.com Glycosyltransferases, glycosidases, glycophosphorylases, and glycosynthases are among the enzymes used to catalyze the transfer of sugar moieties to the triterpenoid core. mdpi.com Cell-based and cell-free glycoengineering strategies have also been employed to produce glycoproteins with controlled glycoforms. researchgate.net

Chemical glycosylation methods often involve the use of glycosyl donors like trichloroacetimidates. researchgate.netnih.gov For instance, hederagenin has been glycosylated with various disaccharides using this approach, leading to the synthesis of a range of saponin (B1150181) analogues. researchgate.netnih.gov The choice of protecting groups and the glycosylation conditions are critical for achieving the desired stereochemistry and yield. researchgate.net

| Glycosylation Strategy | Description | Key Enzymes/Reagents | Reference |

| Enzymatic Glycosylation | Utilizes enzymes for selective sugar transfer. | Glycosyltransferases, Glycosidases | mdpi.com |

| Chemical Glycosylation | Employs chemical reagents for glycosidic bond formation. | Trichloroacetimidates | researchgate.netnih.gov |

| Stepwise Glycosylation | Sequential addition of sugar units. | Various glycosyl donors and acceptors | nih.govnih.gov |

Amide Derivatization at Specific Positions (e.g., C-28)

The carboxyl group at the C-28 position of this compound and hederagenin is a prime target for modification. mdpi.comacs.org Amide derivatization at this position has been shown to be a particularly effective strategy for enhancing the biological activity of these compounds. nih.govmdpi.com

A variety of amide derivatives of this compound have been synthesized by reacting the C-28 carboxyl group with different amines. mdpi.com These modifications have been shown to significantly influence the cytotoxic properties of the resulting compounds. nih.govmdpi.com For instance, the introduction of aliphatic amine substructures has been found to yield more potent derivatives compared to those with aromatic amines. mdpi.com

Similarly, a series of C-28 amide derivatives of hederagenin have been developed, incorporating nitrogen-containing heterocyclic structures. mdpi.com These modifications have led to compounds with potent cytotoxic effects against various cancer cell lines. mdpi.com

| Derivative Type | Modification Site | Observed Effect | Reference |

| Aliphatic Amides | C-28 | Enhanced Cytotoxicity | mdpi.com |

| Aromatic Amides | C-28 | Moderate Activity | mdpi.com |

| Heterocyclic Amides | C-28 | Potent Cytotoxicity | mdpi.com |

Exploration of Other Chemical Modifications

Beyond glycosylation and C-28 amidation, other chemical modifications have been explored to diversify the structure and activity of this compound and its analogues. These include esterification, etherification, and the introduction of various functional groups at different positions of the triterpenoid scaffold. rsc.orgresearchgate.net

Modifications at the C-3 and C-23 hydroxyl groups, such as acetylation, have been shown to influence the biological activity of hederagenin derivatives. mdpi.com For example, acetylated C-28 amide derivatives of hederagenin exhibited superior anti-cancer activity compared to their hydroxylated counterparts. mdpi.com

The synthesis of hybrid molecules, combining the hederagenin core with other pharmacophores, has also been investigated. This approach aims to create novel compounds with unique biological profiles. The structural diversity of saponins (B1172615) is vast, and ongoing research continues to explore new avenues for the chemical modification of these complex natural products. nih.gov

Structure Activity Relationship Sar Studies of Beta Hederin and Its Derivatives

Correlating Aglycone Structure with Biological Activities

The aglycone, or sapogenin, forms the non-sugar backbone of saponins (B1172615) and is a primary determinant of their biological effects. For beta-hederin, the aglycone is hederagenin (B1673034), a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type. The inherent structure of this aglycone is fundamental to its bioactivity.

The hemolytic activity of saponins, a classic measure of their membrane-disrupting capability, has been closely linked to the aglycone structure. nih.govresearchgate.net Studies comparing different saponins suggest that the aglycone itself is a key trigger for hemolysis. thieme-connect.com For instance, oleanane-type saponins like this compound generally exhibit hemolytic effects. researchgate.net The presence of polar groups on the sapogenin, such as a carboxyl group at position C-28, can significantly enhance this activity. researchgate.net

Beyond hemolysis, the aglycone is also implicated in other biological activities, including antifungal and cytotoxic effects. researchgate.net The antifungal action of some saponins against certain mycelia is attributed to the aglycone. researchgate.net Furthermore, modifications to the aglycone can influence the cytotoxic potential of the resulting saponin (B1150181) derivatives. acs.org The C-28 carboxyl group, in particular, has been identified as a critical "active portion" of the molecule. acs.org

Table 1: Correlation of Aglycone Features with Biological Activities

| Aglycone Feature | Biological Activity | References |

| Oleanane Skeleton | Hemolytic Activity, Cytotoxicity | researchgate.net |

| C-28 Carboxyl Group | Enhanced Hemolytic Activity, Cytotoxicity | researchgate.netacs.org |

| Hederagenin (Aglycone of β-Hederin) | Hemolytic Activity, Antifungal Activity | researchgate.netthieme-connect.com |

Impact of Sugar Moieties and Glycosylation Patterns on Bioactivity

The number of sugar chains is a critical factor. Monodesmosidic saponins, which possess a single sugar chain typically at the C-3 position, are generally more active than bidesmosidic saponins that have an additional sugar chain at the C-28 carboxyl group. researchgate.netdovepress.com The presence of a second sugar chain can create a polar balance that may reduce certain activities like hemolysis. researchgate.net For instance, removing the C-28 sugar chain from bidesmosidic saponins from Chenopodium quinoa to create monodesmosidic versions enhanced their cytotoxicity. mdpi.com

The nature and structure of the sugar chain itself are also important. Studies on hederagenin diglycosides have shown that the type of the second sugar (e.g., α-L-rhamnose, β-D-xylose, or β-D-glucose) and its point of attachment to the first sugar (α-L-arabinose) influence both hemolytic and cytotoxic activities. nih.govcapes.gov.br For example, kalopanaxsaponin A, which has an α-L-rhap-(1→2)-α-L-arap moiety, demonstrated higher cytotoxicity against various cancer cell lines compared to other oleanane glycosides with different sugar linkages. jst.go.jp This suggests that specific disaccharide structures can be uniquely significant for bioactivity. jst.go.jp

The interaction with cell membranes is a key mechanism of saponin action, and this is heavily influenced by the sugar portion. ucl.ac.be The presence of sugar units on the sapogenin can accelerate the formation of lipid domains in membranes and increase the proportion of sterols within these domains. acs.org Specifically, the sugar chains of α-hederin (structurally related to this compound) were shown to influence the shape of induced domains in model membranes. acs.org

Table 2: Influence of Glycosylation on this compound and Related Saponin Activity

| Glycosylation Feature | Impact on Bioactivity | References |

| Monodesmosidic (vs. Bidesmosidic) | Generally higher hemolytic and cytotoxic activity | researchgate.netdovepress.commdpi.com |

| Specific Sugar Type and Linkage | Modulates cytotoxicity and hemolysis | nih.govcapes.gov.brjst.go.jp |

| α-L-rhap-(1→2)-α-L-arap Moiety | High cytotoxicity | jst.go.jp |

| Presence of Sugar Chains | Accelerates lipid domain formation in membranes | acs.org |

Influence of Specific Chemical Substituents (e.g., C-28 Derivatization) on Activity and Selectivity

Targeted chemical modifications of the this compound molecule, particularly at the C-28 carboxyl group, have proven to be a fruitful strategy for enhancing its biological activity and selectivity. dovepress.comnih.gov The C-28 position is a key site for derivatization, and modifications here can significantly impact the compound's cytotoxic profile. acs.orgmdpi.com

Amide derivatization at the C-28 position of this compound has been shown to yield compounds with potent cytotoxic activity against various tumor cell lines. nih.govnih.gov A study involving the synthesis of thirteen novel amide derivatives of this compound found that these modifications led to highly cytotoxic compounds, and in some cases, increased the antitumor selectivity compared to the parent molecule. nih.govnih.gov The structure-activity relationships from this research indicated that derivatives with aliphatic amine substructures tended to be more active than those with aromatic amines. nih.gov Notably, compounds with a piperazine (B1678402) or methylpiperazine substitution at C-28 exhibited more potent activity than this compound itself. nih.gov

The rationale for focusing on C-28 modifications is supported by similar findings with other pentacyclic triterpenoids, where the introduction of amino groups at this position often leads to stronger cytotoxic effects. nih.gov This suggests that the C-28 carboxyl group is a critical "active portion" of the molecule that can be readily and effectively modified. acs.orgmdpi.com

The conversion of the C-28 carboxyl group to an amide can transform even less active hederagenin saponins into more specifically toxic compounds. dovepress.com This highlights the power of targeted chemical substitution to not only enhance potency but also to improve the selectivity profile of these natural products, a crucial aspect in the development of therapeutic agents. dovepress.comnih.gov

Table 3: Effect of C-28 Derivatization on this compound's Activity

| C-28 Modification | Effect on Activity/Selectivity | References |

| Amide Derivatization | Increased cytotoxicity and antitumor selectivity | dovepress.comnih.govnih.gov |

| Aliphatic Amine Substitution | Generally stronger activity than aromatic amines | nih.gov |

| Piperazine/Methylpiperazine Substitution | More potent cytotoxic activity than this compound | nih.gov |

Pharmacological Mechanisms of Action of Beta Hederin in Vitro and Mechanistic Preclinical Studies

Cellular and Molecular Antineoplastic Activities

Beta-Hederin, particularly in the form of its novel oleanane-type triterpenoid (B12794562) saponin (B1150181) derivative D-Rhamnose β-hederin (DRβ-H), has demonstrated significant antineoplastic properties in preclinical studies. nih.govfrontiersin.org Its mechanisms of action are primarily centered on the induction of programmed cell death (apoptosis) and the inhibition of cancer cell growth. nih.govportlandpress.com

Mechanisms of Apoptosis Induction

DRβ-H triggers apoptosis in cancer cells, notably breast cancer cells, through the mitochondrial pathway. plos.orgnih.gov This intrinsic pathway is a critical cellular process that, when activated, leads to controlled cell death. The key events initiated by DRβ-H include the disruption of mitochondrial integrity, modulation of apoptosis-regulating proteins, activation of critical enzymes, and the release of pro-apoptotic factors. nih.govplos.org

A crucial early event in the mitochondrial-mediated apoptotic pathway induced by DRβ-H is the depolarization of the mitochondrial membrane potential (ΔΨm). nih.govplos.org In studies involving human breast cancer cell lines such as MCF-7 and MDA-MB-231, treatment with DRβ-H led to a significant reduction in ΔΨm. plos.orgnih.gov This was visualized by a shift in JC-1 stain fluorescence from red-orange to greenish-yellow, indicating a loss of mitochondrial membrane integrity. plos.orgplos.org The disruption of this potential is a point of no return, committing the cell to apoptosis. frontiersin.orgnih.gov

The Bcl-2 family of proteins are central regulators of the mitochondrial apoptotic pathway, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bad) members. plos.org The balance between these opposing factions determines cell fate. plos.org DRβ-H has been shown to modulate this balance in favor of apoptosis. nih.govfrontiersin.org Specifically, treatment with DRβ-H in breast cancer cells resulted in an increased expression of pro-apoptotic proteins like Bax and Bak, and a decreased expression of anti-apoptotic proteins such as Bcl-2. plos.org This shift in the Bax/Bcl-2 ratio is a critical factor that enhances mitochondrial outer membrane permeabilization, a key step in apoptosis. plos.orgnih.gov

Caspases are a family of cysteine proteases that execute the apoptotic process. nih.gov The mitochondrial pathway converges on the activation of initiator caspase-9, which then activates executioner caspases like caspase-3. nih.govfrontiersin.org Research has demonstrated that DRβ-H treatment significantly increases the activity of both caspase-9 and caspase-3 in MCF-7 and MDA-MB-231 breast cancer cells. plos.orgnih.gov The activation of these caspases was confirmed to be essential for the apoptotic process, as the use of caspase inhibitors reversed the apoptosis induced by DRβ-H. plos.orgplos.org Notably, DRβ-H did not appear to affect the activity of caspase-8, indicating a specific reliance on the intrinsic mitochondrial pathway rather than the extrinsic death receptor pathway. plos.orgnih.gov

Following the depolarization of the mitochondrial membrane and the shift in Bcl-2 protein balance, the mitochondrial outer membrane becomes permeable. frontiersin.orgnih.gov This allows for the release of proteins from the intermembrane space into the cytosol. nih.gov Studies have shown that DRβ-H treatment causes a time-dependent release of Cytochrome C and Apoptotic Protease-Activating Factor 1 (Apaf-1) from the mitochondria into the cytoplasm in breast cancer cells. plos.orgnih.gov Once in the cytosol, Cytochrome C binds to Apaf-1, which oligomerizes to form the apoptosome, a large protein complex that recruits and activates pro-caspase-9, thereby initiating the caspase cascade. nih.govfrontiersin.orgplos.org

Caspase-Dependent Pathways (e.g., Caspase-3, Caspase-9 Activation)

Inhibition of Cell Proliferation and Cell Cycle Modulation

In addition to inducing apoptosis, DRβ-H exhibits strong inhibitory activity on the growth and proliferation of various cancer cells. nih.govfrontiersin.org In vitro assays, such as the MTT assay and colony formation assays, have demonstrated that DRβ-H significantly inhibits the proliferation of breast cancer cell lines, including MCF-7, MDA-MB-231, BT474, and SUM1315. plos.orgplos.org The compound has also been noted to play a role in reversing chemoresistance, a process intrinsically linked to cell survival and proliferation. portlandpress.com While detailed studies on its specific effects on cell cycle phases are less extensively reported compared to its apoptotic mechanisms, its ability to inhibit proliferation suggests a potential for cell cycle modulation. portlandpress.combepls.com This antiproliferative activity complements its pro-apoptotic effects, making it a multifaceted antineoplastic agent. frontiersin.orgbepls.com

Data Tables

Table 1: Effects of D-Rhamnose β-Hederin (DRβ-H) on Apoptotic Markers in Breast Cancer Cells

| Target Protein/Marker | Cell Line(s) | Observed Effect | Citation |

| Mitochondrial Membrane Potential (ΔΨm) | MCF-7, MDA-MB-231 | Depolarization/Decrease | plos.orgnih.gov |

| Bcl-2 | MCF-7, MDA-MB-231 | Decreased expression | plos.org |

| Bax | MCF-7, MDA-MB-231 | Increased expression | plos.org |

| Bak | MCF-7, MDA-MB-231 | Increased expression | plos.org |

| Caspase-9 | MCF-7, MDA-MB-231 | Increased activation | plos.orgnih.gov |

| Caspase-3 | MCF-7, MDA-MB-231 | Increased activation | plos.orgnih.gov |

| Cytochrome C | MCF-7, MDA-MB-231 | Release from mitochondria to cytosol | plos.orgnih.gov |

| Apaf-1 | MCF-7, MDA-MB-231 | Release from mitochondria to cytosol | plos.orgnih.gov |

Table 2: Summary of Antineoplastic Activities of D-Rhamnose β-Hederin (DRβ-H) in Preclinical Studies

| Activity | Cancer Type | Cell Line(s) | Key Findings | Citation |

| Inhibition of Proliferation | Breast Cancer | MCF-7, MDA-MB-231, BT474, SUM1315 | Strong inhibition of cell growth and colony formation. | plos.orgplos.org |

| Induction of Apoptosis | Breast Cancer | MCF-7, MDA-MB-231 | Induces apoptosis via the intrinsic mitochondrial pathway. | nih.govplos.orgnih.gov |

| Reversal of Chemoresistance | Breast Cancer | MCF-7/Doc (Docetaxel-resistant) | Reduces exosome-mediated transmission of chemoresistance. | portlandpress.com |

Anti-Migratory and Anti-Invasive Mechanisms

This compound, a triterpenoid saponin, has demonstrated potential in hindering the metastatic cascade of cancer cells through its influence on cell migration and invasion. In vitro studies have shown that non-cytotoxic concentrations of D-Rhamnose β-hederin (DRβ-H) can significantly suppress the migration and invasion of breast cancer cells. nih.govresearchgate.net This inhibitory effect is attributed to its ability to modulate key proteins involved in cell adhesion and RNA regulation.

Regulation of Adhesion Proteins (e.g., E-cadherin)

A crucial mechanism underlying the anti-migratory effect of this compound involves the upregulation of E-cadherin. nih.govnih.gov E-cadherin is a vital cell-to-cell adhesion molecule, and its loss is a hallmark of epithelial-mesenchymal transition (EMT), a process that enables cancer cells to become motile and invasive. nih.govdntb.gov.ua

Research on the human breast cancer cell line MDA-MB-231 revealed that treatment with DRβ-H led to an increased expression of E-cadherin. nih.govnih.gov This restoration of E-cadherin levels is significant as it promotes the formation of stable cell-cell junctions, thereby reducing the migratory and invasive capacity of cancer cells. The upregulation of E-cadherin by DRβ-H suggests a potential to reverse the EMT phenotype, a critical step in cancer metastasis. nih.govresearchgate.net

Modulation of RNA-binding Proteins (e.g., RNPC1)

This compound also exerts its anti-metastatic effects by modulating RNA-binding proteins (RBPs), which are critical regulators of post-transcriptional gene expression and are often dysregulated in cancer. nih.govnih.gov Specifically, DRβ-H has been shown to regulate the expression of RNA-binding region containing 1 (RNPC1), a protein that can act as a tumor suppressor in breast cancer. nih.govresearchgate.net

In studies using the MDA-MB-231 breast cancer cell line, DRβ-H treatment resulted in an increased expression of RNPC1. nih.govnih.gov Further investigation revealed that the anti-metastatic activities of DRβ-H are dependent on this upregulation of RNPC1. nih.govresearchgate.net When RNPC1 was knocked down, the DRβ-H-induced upregulation of both RNPC1 and E-cadherin was diminished, and the inhibitory effects on cell migration and invasion were reduced. nih.govresearchgate.net This indicates that RNPC1 is a key mediator of this compound's anti-metastatic actions. nih.gov

Reversal of Chemotherapy Resistance

A significant challenge in cancer therapy is the development of chemotherapy resistance. This compound has emerged as a promising agent for reversing this resistance, particularly in breast cancer. It achieves this through multiple mechanisms, including the modulation of intercellular communication and targeting specific proteins associated with drug resistance.

Modulation of Exosome-Mediated Resistance Transmission (e.g., miRNA cargo)

Cancer cells can transfer chemotherapy resistance to neighboring sensitive cells through the secretion of exosomes, which are small vesicles containing various molecular cargo, including microRNAs (miRNAs). portlandpress.com D-Rhamnose β-hederin (DRβ-H) has been found to counteract this process. portlandpress.comnih.gov

Studies have demonstrated that DRβ-H can reduce the formation and release of exosomes from docetaxel-resistant breast cancer cells (MCF-7/Doc). portlandpress.comnih.gov By doing so, it curtails the spread of chemoresistance. Furthermore, DRβ-H has been shown to decrease the expression of several abundant miRNAs transported by these exosomes, including miR-16, miR-23a, miR-24, miR-26a, and miR-27a. nih.govsemanticscholar.orgoaepublish.com These miRNAs are implicated in pathways associated with treatment failure. researchgate.netnih.gov By modulating the miRNA cargo of exosomes, this compound can disrupt the transmission of resistance signals between cancer cells. nih.govmdpi.com

Targeting Specific Resistance-Associated Proteins (e.g., NAP1L5)

In addition to its effects on exosomes, this compound can directly target proteins involved in chemotherapy resistance. One such target is the Nucleosome Assembly Protein 1 Like 5 (NAP1L5). Research has identified NAP1L5 as a potential downstream target of D-Rhamnose β-hederin (DRβ-H) in the reversal of Adriamycin (ADR) resistance in breast cancer. nih.gov

Studies have shown that DRβ-H can inhibit the viability of ADR-resistant breast cancer cells, and this effect is linked to the modulation of NAP1L5. nih.gov The expression of NAP1L5 was found to be decreased in breast cancer cells, with lower levels observed in more advanced stages of the disease. nih.gov By targeting NAP1L5, DRβ-H at non-toxic concentrations was able to reverse Adriamycin resistance in breast cancer cell lines. nih.gov

Overcoming Resistance to Specific Chemotherapeutic Agents (e.g., Adriamycin, Docetaxel (B913), Paclitaxel)

Preclinical studies have provided evidence of this compound's ability to overcome resistance to several commonly used chemotherapeutic drugs.

Adriamycin (Doxorubicin): D-Rhamnose β-hederin (DRβ-H) has been shown to reverse Adriamycin resistance in breast cancer cells. nih.gov This effect is mediated, at least in part, through its interaction with the resistance-associated protein NAP1L5. nih.gov

Docetaxel: this compound has demonstrated the capacity to reverse docetaxel resistance in breast cancer cells. portlandpress.comnih.gov This is achieved by inhibiting the exosome-mediated transfer of resistance from docetaxel-resistant cells to sensitive cells. portlandpress.comnih.govmdpi.com

Paclitaxel (B517696): While direct studies on this compound and paclitaxel resistance are ongoing, research on a related compound, alpha-hederin (B1665267), has shown promise in overcoming paclitaxel resistance in non-small cell lung cancer (NSCLC). dntb.gov.uanih.gov Alpha-hederin was found to sensitize paclitaxel-resistant NSCLC cells by modulating small extracellular vesicle-mediated communication and inhibiting the TGFβ/SMAD2 pathway. dntb.gov.uanih.gov This suggests a potential avenue for this compound's action that warrants further investigation.

Table 1: Summary of this compound's Anti-Migratory and Anti-Invasive Mechanisms

| Mechanism | Key Protein/Molecule | Effect of this compound | Cancer Cell Line | Reference |

|---|---|---|---|---|

| Regulation of Adhesion Proteins | E-cadherin | Upregulation | MDA-MB-231 | nih.govnih.gov |

| Modulation of RNA-binding Proteins | RNPC1 | Upregulation | MDA-MB-231 | nih.govresearchgate.net |

Table 2: Summary of this compound's Mechanisms for Reversing Chemotherapy Resistance

| Mechanism | Key Protein/Molecule/Process | Effect of this compound | Chemotherapeutic Agent | Cancer Cell Line | Reference |

|---|---|---|---|---|---|

| Modulation of Exosome-Mediated Resistance | Exosome secretion, miRNA cargo (miR-16, miR-23a, miR-24, miR-26a, miR-27a) | Reduction of exosome release and miRNA levels | Docetaxel | MCF-7/Doc | portlandpress.comnih.govsemanticscholar.orgoaepublish.com |

| Targeting Resistance-Associated Proteins | NAP1L5 | Modulation of expression | Adriamycin | MCF-7/ADR, SUM-1315/ADR | nih.gov |

Modulation of Key Intracellular Signaling Pathways in Cancer

This compound and its derivatives have been shown to interact with several key signaling cascades that are fundamental to cancer cell proliferation, survival, and resistance to therapy.

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. A novel oleanane-type triterpene saponin, D-Rhamnose β-hederin (DRβ-H), has demonstrated a strong inhibitory effect on the PI3K/Akt pathway in breast cancer cells. plos.orgnih.gov Studies have shown that DRβ-H induces apoptosis by inhibiting this signaling cascade. portlandpress.com In both MCF-7 and MDA-MB-231 breast cancer cell lines, treatment with DRβ-H led to a reduction in the phosphorylation of key components of the pathway, including PI3K, PDK1, and Akt. plos.org The pro-apoptotic effect of DRβ-H was synergistically enhanced when combined with the PI3K inhibitor LY294002, which further suppressed the phosphorylation of Akt. plos.orgplos.org This inhibition is a key mechanism behind DRβ-H's ability to induce programmed cell death in cancer cells. nih.gov The action targets for hederagenin (B1673034), the parent compound of this compound, and its derivatives are known to include the PI3K/Akt pathway. researchgate.netnih.gov

Table 1: Effect of D-Rhamnose β-Hederin (DRβ-H) on PI3K/Akt Pathway Components in Breast Cancer Cells

| Component | Effect of DRβ-H Treatment | Cell Lines Studied | Supporting Evidence |

|---|---|---|---|

| PI3K | Inhibition of phosphorylation | MCF-7, MDA-MB-231 | plos.org |

| PDK1 | Inhibition of phosphorylation | MCF-7, MDA-MB-231 | plos.org |

| Akt | Inhibition of phosphorylation at Ser473 | MCF-7, MDA-MB-231 | plos.orgplos.org |

In contrast to its inhibitory effect on the PI3K/Akt pathway, D-Rhamnose β-hederin (DRβ-H) has been found to activate the Extracellular Signal-Regulated Kinase (ERK) pathway, which plays a role in its pro-apoptotic mechanism in breast cancer cells. plos.orgnih.gov Research showed that DRβ-H rapidly up-regulated the phosphorylation of ERK1/2 within minutes of treatment, suggesting this activation is a key early event in DRβ-H-induced apoptosis. plos.org The use of a MEK inhibitor, U0126, was able to reduce the apoptosis rate induced by DRβ-H, confirming the role of ERK activation in this process. plos.orgnih.gov Notably, while DRβ-H activated ERK, it did not have a significant effect on the phosphorylation of other MAPK family members, JNK and P38, in the breast cancer cells studied. plos.org In colorectal cancer, α-hederin has also been observed to augment the phosphorylation of MAPK proteins, including ERK, JNK, and p38. nih.gov

Table 2: Modulation of MAPK Pathways by Hederin Compounds

| Compound | Pathway | Effect | Cancer Type | Key Findings |

|---|---|---|---|---|

| D-Rhamnose β-Hederin | ERK1/2 | Activation (Phosphorylation) | Breast Cancer | Activated ERK pathway contributes to apoptosis; effect reversible by MEK inhibitor U0126. plos.orgnih.gov |

| D-Rhamnose β-Hederin | JNK, P38 | No effect on phosphorylation | Breast Cancer | The pro-apoptotic effect appears specific to the ERK cascade in this context. plos.org |

| α-Hederin | ERK, JNK, P38 | Activation (Phosphorylation) | Colorectal Cancer | Induced phosphorylation of all three MAPK proteins in a dose-responsive manner. nih.gov |

The STAT3 and NF-κB pathways are critical transcription factors involved in inflammation, immunity, cell proliferation, and survival, and are often constitutively active in cancer. nih.govembopress.org Hederagenin and its derivatives have been identified to act on targets that include both the STAT3 and NF-κB pathways. researchgate.netnih.govfrontiersin.org Specifically, α-hederin has been shown to inhibit the interleukin 6-induced epithelial-to-mesenchymal transition in colon cancer cells by disrupting JAK2/STAT3 signaling. banglajol.infofrontiersin.org Furthermore, ivy leaf extract, which contains hederin saponins (B1172615), was found to inhibit the translocation of NF-κB to the nucleus in human monocytic and epithelial cell lines. mdpi.compreprints.org This action helps to modulate the expression of pro-inflammatory genes regulated by NF-κB. mdpi.compreprints.org

Beyond the major signaling cascades, research into hederagenin and its derivatives has identified several other molecular targets involved in cancer cell processes. researchgate.netnih.govfrontiersin.org These targets include:

Aurora B kinase: A key regulator of cell division.

Kinesin Family Member 7 (KIF7): A protein involved in the Hedgehog signaling pathway.

Dynamin-related protein 1 (Drp1): A protein central to mitochondrial fission.

Nrf2/ARE pathway: A pathway that regulates the expression of antioxidant proteins.

The modulation of these targets by hederagenin-derived compounds highlights their potential to interfere with multiple facets of cancer cell biology, from mitosis to metabolic stress responses. researchgate.netnih.govfrontiersin.org

STAT3 and NF-κB Pathways

Impact on Tumor Metabolism (e.g., Glycolysis Inhibition, GLUT1, HK2, PKM2, LDHA expression)

Cancer cells often exhibit altered metabolism, characterized by an increased rate of glycolysis even in the presence of oxygen (the Warburg effect). dntb.gov.ua Studies on hederin compounds have shown they can interfere with this metabolic reprogramming. Specifically, α-hederin has been found to inhibit glycolysis in non-small cell lung cancer (NSCLC) cells. frontiersin.orgnih.gov This inhibition is achieved by suppressing the expression of key glycolysis-related proteins. nih.govmdpi.com Research in A549 lung carcinoma cells demonstrated that α-hederin downregulates the expression of Glucose Transporter 1 (GLUT1), Hexokinase 2 (HK2), Pyruvate Kinase M2 (PKM2), and Lactate (B86563) Dehydrogenase A (LDHA). frontiersin.orgnih.govmdpi.com

Table 3: Effect of α-Hederin on Key Glycolytic Proteins in Lung Cancer Cells

| Protein Target | Function in Glycolysis | Effect of α-Hederin | Reference |

|---|---|---|---|

| GLUT1 | Glucose uptake | Decreased expression | frontiersin.orgnih.govmdpi.com |

| HK2 | First committed step (Glucose phosphorylation) | Decreased expression | frontiersin.orgnih.govmdpi.com |

| PKM2 | Final rate-limiting step | Decreased expression | frontiersin.orgnih.govmdpi.com |

| LDHA | Pyruvate to lactate conversion | Decreased expression | frontiersin.orgnih.govmdpi.com |

Immunomodulatory and Anti-Inflammatory Mechanisms

Hederin compounds also exhibit significant immunomodulatory and anti-inflammatory activities. Alpha-hederin is recognized as one of the active constituents in Nigella sativa contributing to its anti-inflammatory and immunomodulatory effects. nih.gov A dry extract of ivy leaf (EA 575®), which contains hederins as primary bioactive components, has been shown to be a potent immunomodulator. mdpi.compreprints.org

In vitro studies on human monocyte-derived dendritic cells (MoDCs) revealed that the extract inhibits their differentiation and maturation. mdpi.com Treatment with the extract led to a dose-dependent reduction in the production of key pro-inflammatory and Th1/Th17-polarizing cytokines, including:

Interleukin-12 (IL-12)

Interleukin-23 (IL-23)

Interleukin-27 (IL-27)

Interleukin-6 (IL-6)

Tumor Necrosis Factor-alpha (TNF-α)

This modulation resulted in the suppression of T-helper (Th) cell responses, specifically Th1, Th17, Th9, and Th21, which are often implicated in chronic inflammatory conditions. mdpi.com The anti-inflammatory mechanism also involves the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression. mdpi.compreprints.org

Inhibition of Pro-Inflammatory Cytokine Release (e.g., IL-6)

In vitro studies have demonstrated that this compound, a triterpenoid saponin, can influence the release of pro-inflammatory cytokines. Research on the ivy leaf dry extract EA 575®, of which α-hederin is a major component, has shown a dose-dependent reduction in the secretion of Interleukin-6 (IL-6) from lipopolysaccharide (LPS)-stimulated murine macrophages. core.ac.ukuni-bonn.de At a concentration of 160 µg/ml, the extract significantly inhibited IL-6 secretion by 31.6%. uni-bonn.de This anti-inflammatory effect is attributed in part to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. core.ac.ukuni-bonn.de The structurally related saponin, α-hederin, has also been shown to suppress the levels of TNF-α and IL-6 in both lung and liver tissues, as well as in the serum of septic mice. nih.govresearchgate.net These findings suggest that the anti-inflammatory properties of these saponins are mediated through the downregulation of key pro-inflammatory cytokines. nih.govresearchgate.net

Modulation of Inflammatory Signaling Pathways

This compound and its related compounds modulate inflammatory responses by targeting key signaling pathways. The anti-inflammatory activity of ivy leaf extracts containing these saponins is linked to the regulation of the nuclear factor-κB (NF-κB) pathway. mdpi.com Specifically, α-hederin has been shown to suppress the activation of the NF-κB pathway in sepsis by decreasing the level of phosphorylated p65 and increasing the expression of its inhibitor, IκB. nih.gov This prevents the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory genes. nih.govnih.gov

Furthermore, a novel oleanane-type triterpene saponin, D-Rhamnose β-hederin (DRβ-H), has been found to inhibit the PI3K/AKT signaling pathway while activating the ERK signaling pathway in breast cancer cells. plos.orgnih.gov Inhibition of the PI3K/Akt pathway is associated with decreased oxidative stress and inflammatory responses. plos.org The modulation of these pathways, including the downregulation of the TLR4/Myd88/NF-κB p65 signaling pathway and the NLRP3 inflammasome, contributes to the alleviation of inflammation. plos.org

Receptor-Mediated Pharmacological Actions

Regulation of Beta-2 Adrenergic Receptor (β2AR) Activity and Dynamics

This compound has been identified as a modulator of β2-adrenergic receptor (β2AR) activity. nih.govnih.goveuropa.eu Studies have shown that both α-hederin and β-hederin can inhibit the internalization of the β2AR in response to stimulating conditions. nih.govnih.govnih.gov This inhibition leads to an increased density of β2ARs on the cell surface, enhancing the cell's responsiveness to β2-adrenergic agonists. nih.govthieme-connect.com

The mechanism behind this is an indirect inhibition of G protein-coupled receptor kinase 2 (GRK2), which is responsible for phosphorylating the receptor and initiating its internalization. core.ac.uknih.govresearchgate.net By preventing this phosphorylation, β-hederin reduces the homologous desensitization of the β2AR. nih.gov Specifically, β-hederin pretreatment of human airway smooth muscle (HASM) cells led to a significant increase in β2AR binding. nih.goveuropa.eu This effect was selective for receptor-ligand complexes with unrestricted lateral mobility, further indicating a decrease in receptor internalization. nih.govcore.ac.uk

Effects on Intracellular Cyclic AMP (cAMP) Levels

The regulation of β2AR activity by this compound directly impacts intracellular signaling, particularly the levels of cyclic AMP (cAMP). By inhibiting the internalization of β2ARs, this compound enhances the receptor's coupling to G proteins, leading to increased production of the second messenger cAMP upon stimulation. nih.govthieme-connect.comcore.ac.uk

In human airway smooth muscle (HASM) cells pretreated with β-hederin, a statistically significant increase in cAMP formation was observed after stimulation with the β2-agonist terbutaline (B1683087). nih.goveuropa.eucore.ac.uk This increase was even more pronounced with simultaneous stimulation by terbutaline and forskolin. nih.goveuropa.eucore.ac.uk For instance, pretreatment with 1 µM β-hederin resulted in a 17.5% increase in cAMP levels with terbutaline alone and a 24.2% increase with both terbutaline and forskolin. nih.govcore.ac.uk Similarly, the related saponin α-hederin has been shown to increase intracellular cAMP levels in HASM cells under stimulating conditions. nih.govresearchgate.netbiocrick.com This augmented cAMP signaling is a key mechanism underlying some of the pharmacological effects attributed to ivy leaf extracts. thieme-connect.comcore.ac.uk

Anti-Pathogen Mechanisms

Antileishmanial Activity

This compound has demonstrated significant in vitro activity against Leishmania parasites. medchemexpress.comxcessbio.comuqac.ca Studies have shown that it exhibits a strong antiproliferative effect on both the promastigote and amastigote stages of Leishmania mexicana and Leishmania infantum. medchemexpress.comnih.govnih.govthieme-connect.com The mechanism of its antileishmanial action appears to involve the disruption of the parasite's membrane integrity and potential. nih.govthieme-connect.com

The 50% inhibitory concentrations (IC50) of this compound have been determined to be 1.5 µM for L. mexicana promastigotes and a notably lower 68 nM for the intracellular amastigote form. medchemexpress.comxcessbio.com While effective against the parasite, this compound also shows toxicity towards human cells, with an IC50 of 4.57 µM in THP1 human monocytes. medchemexpress.comxcessbio.comnih.gov Despite this, the ratio of antileishmanial activity to human cell toxicity suggests its potential as a lead compound for the development of new antileishmanial drugs. nih.govthieme-connect.com Furthermore, studies have shown that subtoxic concentrations of this compound can enhance the efficacy of conventional antileishmanial drugs like pentamidine (B1679287) and amphotericin B, indicating a potential for combination therapy. nih.gov

Other Antimicrobial Actions (e.g., Antibacterial, Antifungal)

This compound, an oleanane-type triterpenoid saponin, has demonstrated a range of antimicrobial activities in preclinical studies. Saponins as a class are recognized for their antibacterial and antifungal properties thieme-connect.com. The antimicrobial effects of this compound and related saponins are primarily attributed to their ability to interact with and disrupt microbial cell membranes, a mechanism that leads to altered membrane integrity and potential. researchgate.netnih.gov

While much of the research on Hedera helix (ivy) saponins has focused on the related compound α-hederin, the general findings often extend to the class of oleanane (B1240867) saponins. For instance, α-hederin has shown significant in vitro antifungal activity against various yeast and dermatophyte species, including Candida glabrata and Trichophyton species, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 100 μg/ml. publisherspanel.com The primary mode of action is believed to be the disruption of the cell membrane's structural integrity. researchgate.net Similarly, extracts from Hedera helix containing saponins like hederacoside C have demonstrated notable antifungal effects against plant pathogens such as Diplodia corticola. mdpi.com

The antiprotozoal activity of this compound has been more specifically characterized. In a study investigating its effects on Leishmania infantum, this compound was shown to have a strong antiproliferative effect on the parasite at all stages of its development. nih.gov This activity was linked to the compound's ability to alter the parasite's membrane integrity and potential. nih.gov

Table 1: Summary of In Vitro Antimicrobial Activity of this compound and Related Saponins This table summarizes findings on the antimicrobial effects of this compound and closely related saponins from Hedera helix.

| Compound/Extract | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| This compound | Leishmania infantum | Strong antiproliferative activity; altered membrane integrity and potential. | nih.gov |

| α-Hederin | Candida glabrata | Significant antifungal activity (MIC = 5 μg/ml). | publisherspanel.com |

| α-Hederin | Dermatophyte species | Antifungal activity (MIC = 10 μg/ml). | publisherspanel.com |

| Hedera helix Aqueous Extract | Diplodia corticola | Reduced radial mycelial growth by 70%. | mdpi.com |

Membrane Interaction and Permeabilization Studies

The pharmacological effects of this compound, particularly its antimicrobial and cytotoxic activities, are fundamentally linked to its interaction with biological membranes. As an amphiphilic molecule, this compound's structure allows it to insert into lipid bilayers, leading to significant changes in membrane properties and function. frontiersin.org This interaction is a hallmark of many saponins and is the primary mechanism behind their ability to permeabilize cells. thieme-connect.comnih.gov

The interaction between this compound and cell membranes is critically dependent on the presence of sterols, particularly cholesterol, within the membrane bilayer. thieme-connect.comnih.gov This specificity is a key determinant of its biological activity. The process involves the hydrophobic aglycone portion of the saponin interacting with membrane cholesterol, while the hydrophilic sugar moieties may stabilize the resulting complex. thieme-connect.com

This interaction leads to the formation of saponin-cholesterol aggregates or domains within the membrane. frontiersin.orgresearchgate.net As the concentration of this compound increases, these aggregates can cause transient defects or form stable pores in the membrane architecture. frontiersin.org Studies using model membrane systems, such as Langmuir monolayers, have been instrumental in elucidating these molecular interactions, demonstrating that saponins can induce changes in surface pressure and lipid organization in cholesterol-containing films. thieme-connect.com The complexation with cholesterol is considered a crucial prerequisite for the subsequent membrane permeabilization and associated biological effects like hemolysis and cytotoxicity. thieme-connect.comfrontiersin.org

The complexation of this compound with membrane cholesterol directly results in a loss of cell membrane integrity. nih.gov This permeabilizing effect is a well-documented characteristic of oleanane-type saponins. thieme-connect.comnih.gov Research has shown a direct correlation between the ability of saponins like this compound to permeabilize membranes and their hemolytic and cytotoxic activities. thieme-connect.com

Studies have demonstrated that this compound is highly effective at permeabilizing cell membranes. thieme-connect.com For instance, oleanane-type saponins, including this compound, have been shown to cause the death of cancer cell lines specifically by permeabilizing their cellular membranes. nih.gov This effect has also been quantified in various cell lines. In one study, the membrane permeabilization in human DLD1 colon cancer cells was assessed by measuring the decrease in calcein (B42510) fluorescence, indicating leakage of the dye from the cells upon treatment with this compound. medchemexpress.commedchemexpress.com This potent membrane-disrupting activity is responsible for the compound's strong antiproliferative and antiprotozoal effects. nih.govnih.gov

Table 2: In Vitro Effects of this compound on Cell Membrane Permeabilization and Cytotoxicity This table presents data from studies evaluating the membrane-disrupting and cytotoxic effects of this compound.

| Cell Line / System | Assay / Endpoint | Finding | Reference |

|---|---|---|---|

| Human DLD1 cells | Calcein fluorescence assay | Caused cell membrane permeabilization. | medchemexpress.commedchemexpress.com |

| Cancer cell lines | General cytotoxicity | Cell death caused by permeabilizing cellular membranes. | nih.gov |

| Leishmania parasites | Membrane integrity assessment | Altered membrane integrity and potential. | nih.gov |

| Erythrocytes | Hemolysis assay | Exhibits strong hemolytic activity, correlating with high permeabilization. | thieme-connect.com |

Computational and Advanced Research Techniques Applied to Beta Hederin

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, like beta-Hederin, and a protein target. These methods have been instrumental in identifying potential molecular targets and understanding the stability and dynamics of the resulting complex.

In the context of cancer research, molecular docking studies were performed to screen a library of small molecules against the T-cell factor/lymphoid enhancer factor (Tcf/Lef) binding hotspot on β-catenin, a key protein in the Wnt signaling pathway, which is often overactivated in cancer stem cells. nih.govnih.gov Among the screened compounds, this compound (referred to as AH in the study) exhibited a strong binding energy of -7.5 kcal/mol. nih.gov Subsequent MD simulations, conducted for 100 nanoseconds, were used to assess the stability of the this compound-β-catenin complex. nih.govresearchgate.net The simulations, which model the temporal evolution of the complex under specific conditions (300 K temperature, 1 bar pressure), demonstrated that this compound formed the most stable complex with β-catenin among the top candidates, confirming its potential as a potent inhibitor of this pathway. nih.gov The stability is evidenced by the root-mean-square deviation (RMSD) of the protein's alpha carbon backbone and the ligand itself over the simulation time. researchgate.net These computational predictions were later validated by in vitro experiments, which showed that this compound could down-regulate Wnt pathway target genes like Cyclin D1 and CD44. nih.govnih.gov

Further computational studies have identified other potential targets for this compound. In colorectal cancer research, molecular docking suggested that this compound could tightly target G-protein coupled receptors (GPCRs). nih.gov In the search for novel anti-tuberculosis agents, virtual screening using molecular docking identified this compound as a potential inhibitor of key Mycobacterium tuberculosis enzymes. journaljpri.com It showed significant binding scores against decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (MtDprE1) and β-ketoacyl ACP synthase I (MtKasA). journaljpri.com An in-silico reverse screening approach also identified a range of other potential protein targets for this compound, including GTPase HRas, Cathepsin K, and Estradiol 17-beta-dehydrogenase 1. arxiv.org

Table 1: Molecular Docking and Simulation Findings for this compound

| Target Protein | Research Context | Key Computational Finding | Source |

|---|---|---|---|

| β-catenin | Breast Cancer Stem Cells | Binding energy of -7.5 kcal/mol; formed a stable protein-ligand complex in a 100 ns MD simulation. | nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Colorectal Cancer | Predicted to tightly bind to GPCRs, activating downstream pathways. | nih.gov |

| MtDprE1 (Mycobacterium tuberculosis) | Tuberculosis | Docking score of -8.5 kcal/mol. | journaljpri.com |

| MtKasA (Mycobacterium tuberculosis) | Tuberculosis | Docking score of -7.9 kcal/mol. | journaljpri.com |

| VEGF | Angiogenesis | Identified as a putative target in an in-silico reverse screening protocol. | arxiv.org |

Omics Technologies in Mechanistic Elucidation (e.g., Metabolomics, RNA-seq)

Omics technologies, such as metabolomics and transcriptomics (RNA-seq), provide a global view of the molecular changes within a biological system in response to a stimulus like this compound. These approaches have been crucial in uncovering the broader mechanisms of action of this saponin (B1150181).

In the study of chemoresistance in non-small cell lung cancer (NSCLC), a combination of omics techniques was employed to understand how this compound resensitizes resistant cells to paclitaxel (B517696). nih.gov Targeted metabolomics analysis of fatty acids revealed that paclitaxel-resistant cells (A549T) had an increased accumulation of multiple unsaturated fatty acids. nih.gov Treatment with this compound was found to reduce this accumulation of lipids and unsaturated fatty acids in the resistant cells. nih.gov Transcriptomics and Western blot analyses further showed that this effect was linked to the inhibition of the TGFβ/SMAD2 signaling pathway, which in turn down-regulated the expression of SREBF1 and FASN, key proteins involved in fatty acid synthesis. nih.gov

In colorectal cancer cells, transcriptomic analysis via quantitative real-time PCR (qPCR) demonstrated that this compound treatment led to an increase in the mRNA expression of PLCβ3, IP3R, and PKCα, proteins involved in calcium signaling pathways downstream of GPCRs. nih.gov This finding supports the molecular docking results that identified GPCRs as a target for this compound. nih.gov

Table 2: Metabolomic Changes Induced by this compound in Paclitaxel-Resistant NSCLC Cells

| Metabolite Class | Observation in Resistant Cells | Effect of this compound Treatment | Associated Pathway | Source |

|---|---|---|---|---|

| Unsaturated Fatty Acids (e.g., oleic acid, linoleic acid) | Increased accumulation | Reduced accumulation | TGFβ/SMAD2/SREBF1/FASN | nih.gov |

| Lipids | Increased accumulation (observed via Oil Red O staining) | Reduced lipid accumulation | TGFβ/SMAD2/SREBF1/FASN | nih.gov |

Advanced Imaging and Spectroscopic Techniques for Cellular Studies (e.g., Confocal Microscopy, Fluorescence Correlation Spectroscopy)

Advanced microscopy and spectroscopy techniques allow for the real-time visualization and quantification of cellular processes, providing direct evidence for the mechanisms proposed by computational and omics studies.

Fluorescence Correlation Spectroscopy (FCS) has been used to study the influence of this compound on the dynamics of the β2-adrenergic receptor (β2-AR), a type of GPCR. nih.govresearchgate.net FCS measures fluctuations in fluorescence intensity to determine the concentration and diffusion coefficient of fluorescently labeled molecules. frontiersin.org In studies on A549 cells, researchers observed two distinct diffusion times for the β2-AR-ligand complex: a faster component (τ_bound1_) representing unrestricted lateral mobility within the cell membrane, and a slower component (τ_bound2_) corresponding to complexes with hindered mobility, often associated with receptor regulation and internalization. nih.gov After pretreating the cells with this compound, the distribution of these diffusion states was significantly altered. nih.gov The fraction of receptors with fast, unrestricted mobility increased, while the fraction with hindered mobility decreased, suggesting that this compound modulates the receptor's dynamic behavior and inhibits its regulatory internalization. nih.govresearchgate.net

Confocal microscopy, which provides high-resolution optical images of thick specimens, has been used to visualize the direct effects of this compound on cell and model membranes. nih.govnih.gov One study used confocal imaging of giant unilamellar vesicles (GUVs), which are artificial cell membranes, to observe membrane permeabilization. The experiments visualized the influx of fluorescent dextran (B179266) into the vesicles upon exposure to this compound, demonstrating its ability to create pores in the membrane. nih.gov Furthermore, using a monocyte cell model (THP-1), confocal microscopy combined with cytotoxicity assays showed that the cell-killing effect of this compound was dependent on the cellular cholesterol content. nih.gov Cells depleted of cholesterol showed significantly less cytotoxicity, indicating that cholesterol plays a key role in the membrane-disrupting action of this compound. nih.gov

Table 3: Effect of this compound on β2-Adrenergic Receptor Dynamics Measured by FCS

| Condition | Diffusion Component | Description | Distribution of Diffusion Time Constants (% of total) | Source |

|---|---|---|---|---|

| Control A549 Cells | τ_bound1_ (1.4 ± 1.1 ms) | Unrestricted lateral mobility | 24.3 ± 2.5% | nih.gov |

| τ_bound2_ (34.7 ± 14.1 ms) | Hindered mobility | 8.7 ± 4.3% | ||

| A549 Cells + 1 µM this compound (24h) | τ_bound1_ | Unrestricted lateral mobility | 37.1 ± 5.5% | nih.gov |

| τ_bound2_ | Hindered mobility | 4.1 ± 1.1% |

Ethnopharmacological Perspectives and Phytochemical Profiling of Beta Hederin Rich Plants

Traditional Medicinal Uses of Source Plants

Beta-hederin is a naturally occurring triterpenoid (B12794562) saponin (B1150181) found in a variety of plants that have been utilized for centuries in traditional medicine across different cultures. Two of the most well-known sources of this compound are Hedera helix (Common Ivy) and Nigella sativa (Black Cumin). The historical and traditional applications of these plants offer valuable insights into their therapeutic potential, which modern science is now beginning to validate.

Hedera helix (Common Ivy):

Hedera helix, a woody evergreen vine native to Europe, Western Asia, and North Africa, has a long and storied history in traditional European and folk medicine. wholehealthag.org Its primary traditional use has been for respiratory ailments. wholehealthag.org Ivy leaf preparations have been employed to alleviate coughs, bronchitis, and asthma due to their expectorant and bronchodilator properties. wholehealthag.orgmdpi.com The leaves were traditionally used to soothe coughs, loosen phlegm, and improve breathing in cases of respiratory congestion. wholehealthag.org The German Commission E, a therapeutic guide for herbal medicine, has approved Hedera helix for treating coughs and bronchitis. pfaf.org

Beyond respiratory conditions, ivy has been used externally in the form of liniments, ointments, and poultices to address joint pain, rheumatism, and various skin conditions like eczema and psoriasis. wholehealthag.org In folk medicine, it has also been applied for gout and as a remedy against parasites. publisherspanel.com Some historical applications even include its use for digestive issues and general wound care. ivyleaf.ca

Nigella sativa (Black Cumin):

Nigella sativa, an annual flowering plant from the Ranunculaceae family, holds a significant place in traditional medicine systems, particularly in Arabian, Indian (Ayurveda), and Chinese medicine. news-medical.netnih.gov Often referred to as "the seed of blessing" in Arabic cultures, its seeds have been used to treat a vast array of conditions. nih.gov

In traditional Arabian and Islamic medicine, Nigella sativa has been used for gastrointestinal disorders, respiratory conditions like asthma and bronchitis, and inflammatory ailments such as rheumatism. news-medical.netnih.govmdpi.com It has also been employed as a diuretic, antihypertensive, and liver tonic. nih.govnih.gov Other traditional uses include treating skin disorders, diarrhea, and back pain, and as an appetite stimulant. nih.govmdpi.com In Chinese medicine, it has been a component in formulations for headaches. news-medical.net The oil from its seeds is traditionally recognized for its antioxidant, anti-inflammatory, and antibacterial properties. news-medical.net

The following table summarizes the traditional medicinal uses of these this compound-rich plants:

| Plant | Traditional Medicinal Uses |

| Hedera helix (Common Ivy) | Respiratory ailments (cough, bronchitis, asthma), joint pain, rheumatism, skin conditions (eczema, psoriasis), gout, parasites, digestive issues, wound care. wholehealthag.orgmdpi.compfaf.orgpublisherspanel.comivyleaf.ca |

| Nigella sativa (Black Cumin) | Gastrointestinal disorders, respiratory conditions (asthma, bronchitis), inflammatory diseases (rheumatism), hypertension, liver ailments, skin disorders, diarrhea, pain relief, appetite stimulation. news-medical.netnih.govmdpi.comnih.gov |

Comprehensive Phytochemical Analysis of Plant Extracts Containing this compound

Phytochemical screening of Hedera helix and Nigella sativa extracts has consistently shown the presence of several major classes of secondary metabolites. These include saponins (B1172615), flavonoids, phenolic acids, terpenoids, and alkaloids. The specific composition can vary depending on the plant part used, the solvent for extraction, and the geographical origin of the plant.

For instance, methanolic and ethanolic extracts of Nigella sativa have been found to contain steroids, tannins, flavonoids, coumarins, cardiac glycosides, saponins, and diterpenes. researchgate.net Similarly, preliminary phytochemical screening of Hedera helix has indicated the presence of alkaloids, terpenoids, saponins, and tannins. researchgate.net

Identification of Co-occurring Triterpenoid Saponins and Other Bioactive Compounds

In addition to this compound, a multitude of other bioactive compounds, including other triterpenoid saponins, co-exist in these plant extracts, often working synergistically.